Ácido 5-aminopirazina-2-carboxílico

Descripción general

Descripción

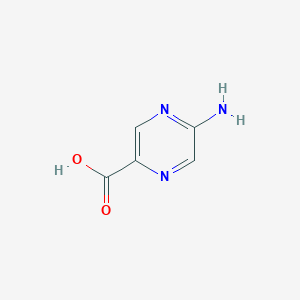

5-Aminopyrazine-2-carboxylic acid is an organic compound with the molecular formula C5H5N3O2 It is a derivative of pyrazine, characterized by the presence of an amino group at the 5-position and a carboxylic acid group at the 2-position of the pyrazine ring

Aplicaciones Científicas De Investigación

5-Aminopyrazine-2-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Industry: The compound is utilized in the production of various chemical products and materials.

Mecanismo De Acción

Target of Action

5-Aminopyrazine-2-carboxylic acid is a key intermediate in the synthesis of Favipiravir , an antiviral drug . Favipiravir primarily targets virus RNA-dependent RNA polymerase , which is crucial for the replication of RNA viruses .

Mode of Action

As a prodrug, Favipiravir undergoes biotransformation to exert its antiviral effect . It inhibits the RNA-dependent RNA polymerase, thereby preventing the replication of RNA viruses .

Biochemical Pathways

It’s known that the compound plays a significant role in the synthesis of favipiravir . Favipiravir, in turn, interferes with the replication of RNA viruses by inhibiting the RNA-dependent RNA polymerase .

Pharmacokinetics

It’s known that favipiravir, which is synthesized from this compound, is well-absorbed and widely distributed in the body .

Result of Action

The primary result of the action of 5-Aminopyrazine-2-carboxylic acid is the production of Favipiravir . Favipiravir then exerts its antiviral effects by inhibiting the replication of RNA viruses .

Action Environment

The action of 5-Aminopyrazine-2-carboxylic acid, as part of the synthesis of Favipiravir, can be influenced by various environmental factors. For instance, the compound should be stored in a dry environment, under -20°C to maintain its stability

Métodos De Preparación

Synthetic Routes and Reaction Conditions

5-Aminopyrazine-2-carboxylic acid can be synthesized through several methods. One common synthetic route involves the substitution reaction of 5-chloropyrazine-2-carboxylic acid with an aqueous solution of ammonia. The reaction is typically carried out in microwave pressurized vials with stirring at a reaction temperature of 100°C for 30 minutes .

Industrial Production Methods

In industrial settings, the synthesis of 5-Aminopyrazine-2-carboxylic acid often involves the use of continuous flow reactors to achieve higher yields and scalability. For example, the synthesis of favipiravir, an antiviral drug, utilizes 5-Aminopyrazine-2-carboxylic acid as an intermediate. The process involves multiple steps, including regioselective chlorination, bromination, and cyanation, followed by nucleophilic fluorination and nitrile hydration .

Análisis De Reacciones Químicas

Types of Reactions

5-Aminopyrazine-2-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Condensation Reactions: It can react with other compounds to form larger molecules through condensation reactions.

Common Reagents and Conditions

Substitution Reactions: Aqueous ammonia is commonly used for substitution reactions.

Oxidation: Hydrogen peroxide can be used as an oxidizing agent.

Reduction: Reducing agents like sodium borohydride can be employed.

Major Products Formed

Substitution Products: 5-Aminopyrazine-2-carboxylic acid can be converted to various substituted pyrazines.

Oxidation Products: Oxidation can lead to the formation of pyrazine-2,5-dicarboxylic acid.

Reduction Products: Reduction can yield 5-hydroxypyrazine-2-carboxylic acid.

Comparación Con Compuestos Similares

Similar Compounds

Pyrazinamide: An antimicrobial agent used to treat tuberculosis.

Pyrazinoic Acid: The active metabolite of pyrazinamide.

3-Aminopyrazine-2-carboxamide: A derivative with potential antimicrobial activity.

Uniqueness

5-Aminopyrazine-2-carboxylic acid is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical properties and reactivity. Its ability to serve as an intermediate in the synthesis of various pharmaceuticals and its potential biological activities make it a valuable compound in scientific research.

Actividad Biológica

6-Aminopyrimidine-4-carboxylic acid (6-APCA) is a heterocyclic organic compound characterized by a pyrimidine ring with an amino group at the 6-position and a carboxylic acid group at the 4-position. Its structural similarity to nucleobases allows it to interact with various biological macromolecules, making it a significant compound in medicinal chemistry. This article explores the biological activities of 6-APCA, focusing on its pharmacological effects, mechanisms of action, and potential applications in drug development.

- Molecular Formula : CHNO

- Molecular Weight : 138.11 g/mol

6-APCA exhibits a range of biological activities primarily through its ability to inhibit key enzymes and modulate biochemical pathways. Notably, it has been shown to:

- Inhibit Cyclooxygenase (COX) Enzymes : By suppressing COX enzyme activity, 6-APCA reduces the synthesis of pro-inflammatory mediators such as thromboxanes and prostaglandins, which are crucial in the inflammatory response.

- Modulate Gene Expression : Interaction studies indicate that 6-APCA can alter the expression of genes involved in cell cycle regulation and apoptosis, enhancing its potential as an anticancer agent .

Biological Activities

The compound has been investigated for several pharmacological effects:

Anti-inflammatory Activity

Research indicates that 6-APCA effectively reduces inflammation in various models. It acts by inhibiting the expression of inflammatory cytokines and mediators, showing promise in treating conditions like arthritis and other inflammatory diseases.

Anticancer Potential

6-APCA has demonstrated cytotoxicity against various cancer cell lines. Studies have shown that it induces apoptosis in glioma cells by activating intrinsic and extrinsic apoptotic pathways, leading to increased levels of cleaved caspase-3 .

Antimicrobial Effects

Preliminary studies suggest that 6-APCA possesses antibacterial properties, potentially acting against both Gram-positive and Gram-negative bacteria. Its mechanism may involve disrupting bacterial DNA synthesis due to its structural similarity to nucleobases .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study evaluating the effects of 6-APCA on glioma cells (U87MG), treatment with the compound led to significant apoptosis, characterized by nuclear shrinkage and DNA fragmentation. The study emphasized the compound's potential as a therapeutic agent for glioblastoma, highlighting its role in modulating apoptosis-related gene expression .

Structure-Activity Relationship (SAR)

Research into the SAR of pyrimidine derivatives has shown that modifications at various positions can enhance biological activity. For example, substituents at the 2-position of the pyrimidine ring were found to significantly increase anticancer potency compared to unsubstituted analogs .

Propiedades

IUPAC Name |

5-aminopyrazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O2/c6-4-2-7-3(1-8-4)5(9)10/h1-2H,(H2,6,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMEFOOOBIHQRMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=N1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20619638 | |

| Record name | 5-Aminopyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20619638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40155-43-9 | |

| Record name | 5-Aminopyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20619638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.